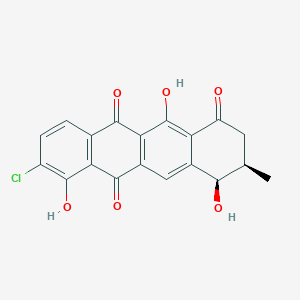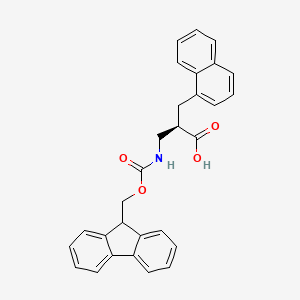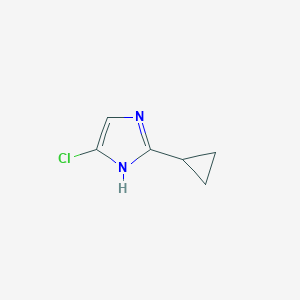
1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a furan ring, a pyrazole ring, and a boronate ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan ring: This step involves the coupling of the pyrazole ring with a furan derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the boronate ester group: This is typically done by reacting the pyrazole-furan intermediate with a boronic acid or boronate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under suitable conditions.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various biaryl compounds resulting from cross-coupling reactions.
科学的研究の応用
1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can also participate in reversible covalent interactions with biological molecules.
類似化合物との比較
Similar Compounds
1-(Furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: is similar to other boronate ester-containing compounds, such as:
Uniqueness
- The presence of both a furan ring and a pyrazole ring in the same molecule provides unique reactivity and potential for diverse applications.
- The boronate ester group allows for versatile functionalization through cross-coupling reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H17BN2O3 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC名 |
1-(furan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-15-16(8-10)11-5-6-17-9-11/h5-9H,1-4H3 |
InChIキー |
XYJOHSQOJGTRPQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=COC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)

![5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956620.png)

![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)

![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


